3-Ethyl-5-methylhexa-1,3,4-triene
Description
3-Ethyl-5-methylhexa-1,3,4-triene is an unsaturated hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol. Its structure features a conjugated triene system (three alternating double bonds) with substituents at positions 3 (ethyl group) and 5 (methyl group). This arrangement confers unique electronic and steric properties, influencing its reactivity and stability. The compound is primarily studied for its role in organic synthesis, particularly in cycloaddition reactions like the Diels-Alder reaction, where conjugated dienes act as key components. Its structural complexity and branching distinguish it from simpler trienes and dienes .
Properties
CAS No. |
24419-80-5 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-5-9(6-2)7-8(3)4/h5H,1,6H2,2-4H3 |
InChI Key |
LPMOQJLCUAVOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=C(C)C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-methylhexa-1,3,4-triene typically involves the use of alkyne and alkene precursors. One common method is the Diels-Alder reaction, where a diene reacts with an alkyne to form the triene system. The reaction conditions often require a catalyst and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-methylhexa-1,3,4-triene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the double bonds to single bonds, altering the compound’s properties.
Substitution: This reaction can replace one of the hydrogen atoms with another functional group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethyl-5-methylhexa-1,3,4-triene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-ethyl-5-methylhexa-1,3,4-triene involves its interaction with molecular targets through its conjugated triene system. This system allows the compound to participate in various chemical reactions, including cycloaddition and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-Ethyl-5-methylhexa-1,3,4-triene, we compare it to structurally related compounds, focusing on molecular features, stability, and reactivity.
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Stability (Conjugation) |
|---|---|---|---|---|---|
| This compound | C₉H₁₄ | 122.21 | Ethyl (C3), Methyl (C5) | ~150 (estimated) | High (extended conjugation) |
| 5-Methylhexa-1,3,4-triene | C₇H₁₀ | 94.15 | Methyl (C5) | ~120 | Moderate |
| 1,3,5-Hexatriene | C₆H₈ | 80.13 | None | ~80 | Low (isolated double bonds) |
| 2-Ethyl-1,3-pentadiene | C₇H₁₂ | 96.17 | Ethyl (C2) | ~110 | Moderate |
Key Findings
Conjugation Effects: this compound exhibits extended conjugation across all three double bonds, stabilizing the molecule and reducing its reactivity compared to non-conjugated analogs like 1,3,5-hexatriene. This stabilization is evident in its higher boiling point (~150°C) relative to simpler trienes (e.g., 1,3,5-hexatriene, ~80°C) . In contrast, 5-methylhexa-1,3,4-triene (C₇H₁₀) lacks the ethyl group at position 3, resulting in reduced steric hindrance and slightly lower thermal stability.
Substituent Influence :
- The ethyl group at position 3 introduces steric bulk, which slows down electrophilic addition reactions compared to less-substituted compounds like 2-ethyl-1,3-pentadiene. For example, bromination of this compound occurs selectively at the least hindered double bond (position 1,4) due to steric effects .
- The methyl group at position 5 in both this compound and 5-methylhexa-1,3,4-triene enhances electron density at adjacent double bonds, facilitating nucleophilic attack.
Reactivity in Cycloadditions :
- The extended conjugation in this compound makes it a superior diene in Diels-Alder reactions compared to 1,3,5-hexatriene, which lacks sufficient electron density for efficient cycloaddition.
- 2-Ethyl-1,3-pentadiene, while reactive, produces less regioselective adducts due to its asymmetric substitution pattern.
Table 2: Reactivity Comparison
| Compound Name | Diels-Alder Reactivity | Electrophilic Addition Rate | Polymerization Tendency |
|---|---|---|---|
| This compound | High (regioselective) | Moderate | Low |
| 5-Methylhexa-1,3,4-triene | Moderate | High | Moderate |
| 1,3,5-Hexatriene | Low | Very High | High |
| 2-Ethyl-1,3-pentadiene | Moderate | Moderate | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
